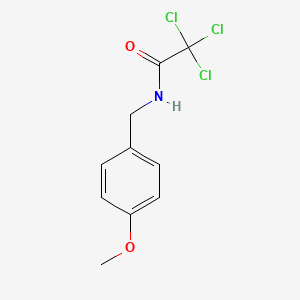

![molecular formula C18H19NO4 B5525112 2-{[(2,3-二甲基苯氧基)乙酰基]氨基}苯甲酸甲酯](/img/structure/B5525112.png)

2-{[(2,3-二甲基苯氧基)乙酰基]氨基}苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate and its derivatives involves multiple steps, starting from acetoacetic esters or acetylglycine derivatives. These procedures enable the preparation of various heterocyclic systems, demonstrating the compound's utility as a versatile synthon for creating complex molecules with potential biological activity (Selič, Grdadolnik, & Stanovnik, 1997); (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Molecular Structure Analysis

Structural analysis of derivatives of methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate reveals complex molecular geometries conducive to forming heterocyclic compounds. These analyses often involve X-ray crystallography to elucidate the molecular conformations and intermolecular interactions critical for the compound's reactivity and subsequent transformation into desired heterocyclic systems (Asaruddin, Wahab, Mohamed, Rosli, & Fun, 2010).

Chemical Reactions and Properties

The chemical reactivity of methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate encompasses various reactions, such as Michael addition, cyclization, and nucleophilic substitution, facilitating the synthesis of a wide range of heterocyclic structures. This reactivity is exploited in synthesizing compounds like pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-one, and pyrazino[1,2-a]pyrimidin-4-one, among others (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

科学研究应用

杂环化合物合成

2-{[(2,3-二甲基苯氧基)乙酰基]氨基}苯甲酸甲酯衍生物的一个关键应用是在杂环化合物的合成中,杂环化合物在制药、农用化学品和材料科学的发展中至关重要。例如,从相关的甲基和苯甲基酯制备 3-氨基-4H-吡啶并[1,2-a]嘧啶-4-酮和其他吡啶和嘧啶衍生物展示了这些化合物在生成生物活性杂环中的多功能性 (Selič, Grdadolnik, & Stanovnik, 1997)。类似地,(Z)-2-[(苄氧羰基)氨基]-3-二甲氨基丙烯酸甲酯衍生物已被用于制备一系列取代的稠合嘧啶酮,突出了该化合物在生成杂环体系合成的亲核和亲电反应途径中的效用 (Toplak, Svete, Grdadolnik, & Stanovnik, 1999)。

光聚合和材料科学

在材料科学中,2-{[(2,3-二甲基苯氧基)乙酰基]氨基}苯甲酸甲酯衍生物因其光聚合特性而被探索。带有直接连接到氨氧基官能团的生色团基团的新型烷氧胺化合物的开发说明了这些化合物在紫外线照射下引发聚合过程的潜力。此类进步指出了为特定应用创建具有定制特性的聚合物的新的可能性 (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010)。

先进材料合成

此外,2-{[(2,3-二甲基苯氧基)乙酰基]氨基}苯甲酸甲酯衍生物的应用扩展到超支化芳香聚酰亚胺的合成,展示了该化合物在制造高性能材料中的作用。这些聚酰亚胺通过聚酰胺酸甲酯前体制备,表现出理想的特性,例如在常见有机溶剂中的溶解性,这对于它们在电子和光学器件中的应用至关重要 (Yamanaka, Jikei, & Kakimoto, 2000)。

作用机制

未来方向

属性

IUPAC Name |

methyl 2-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-12-7-6-10-16(13(12)2)23-11-17(20)19-15-9-5-4-8-14(15)18(21)22-3/h4-10H,11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYFCETZBURFMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide](/img/structure/B5525033.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)

![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5525063.png)

![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)

![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)

![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)